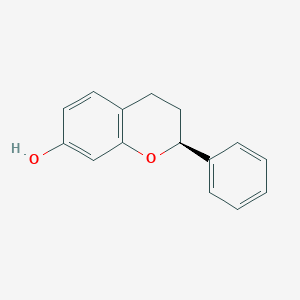

7-Hydroxyflavan

描述

Structure

3D Structure

属性

分子式 |

C15H14O2 |

|---|---|

分子量 |

226.27 g/mol |

IUPAC 名称 |

(2S)-2-phenyl-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C15H14O2/c16-13-8-6-12-7-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-6,8,10,14,16H,7,9H2/t14-/m0/s1 |

InChI 键 |

KFUMHIDDQQILEL-AWEZNQCLSA-N |

SMILES |

C1CC2=C(C=C(C=C2)O)OC1C3=CC=CC=C3 |

手性 SMILES |

C1CC2=C(C=C(C=C2)O)O[C@@H]1C3=CC=CC=C3 |

规范 SMILES |

C1CC2=C(C=C(C=C2)O)OC1C3=CC=CC=C3 |

产品来源 |

United States |

Occurrence, Isolation, and Biosynthetic Pathways of 7 Hydroxyflavan

Natural Sources and Distribution of Flavanoids with 7-Hydroxylation

Flavonoids possessing a hydroxyl group at the 7-position are widely distributed throughout the plant kingdom and have also been identified in some microorganisms. nih.govresearchgate.net They exist in various forms, including the aglycone (the flavonoid without a sugar moiety attached) and, more commonly, as glycosides, where a sugar molecule is attached to the 7-hydroxyl group (7-O-glycosides). researchgate.net

The compound 7-hydroxyflavone (B191518), a flavone (B191248) with a hydroxyl group at the 7-position, has been isolated from the methanolic extract of the leaves of the mangrove plant Avicennia officinalis. researchgate.net This compound has also been identified as a product of the actinomycete strain Amycolatopsis sp. HSN-02, isolated from mining soil. nih.gov The occurrence of 7-hydroxyflavone has also been reported in Astragalus microcephalus and Medicago sativa. Most flavones found in vegetables and fruits typically have a hydroxyl group at the 5-position, with further hydroxylation, including at the 7-position, varying based on the plant's taxonomic classification. nih.gov Common dietary sources of flavones, many of which feature 7-hydroxylation, include celery, parsley, red peppers, chamomile, and mint. nih.gov Citrus fruits are also a rich source of flavanones and flavones, many of which are hydroxylated at the 7-position. nih.gov

Isoflavonoids, a subclass of flavonoids, are predominantly found in leguminous plants like soybeans. nih.gov Many isoflavonoids feature a 7-hydroxyl group, which is often a site for glycosylation. While the distribution of isoflavonoids is more restricted than other flavonoid classes, their presence in microbes has also been noted. nih.gov

The following table summarizes the natural sources of 7-hydroxyflavan and related flavonoids with 7-hydroxylation.

| Compound Name | Natural Source(s) |

| 7-Hydroxyflavone | Avicennia officinalis (mangrove plant), Amycolatopsis sp. (actinomycete), Astragalus microcephalus, Medicago sativa |

| 7-O-glycosylated flavones | Celery, parsley, red peppers, chamomile, mint, citrus fruits |

| 7-hydroxylated isoflavonoids | Leguminous plants (e.g., soybeans) |

Advanced Isolation Methodologies for Flavanoids from Biological Matrices

The isolation and purification of this compound and related flavonoids from complex biological matrices require a combination of extraction and chromatographic techniques. Modern methodologies aim for higher efficiency, selectivity, and reduced consumption of organic solvents. researchgate.net

A common initial step is extraction from the source material, often using solvents like methanol. For instance, the isolation of 7-hydroxyflavone from Avicennia officinalis involved extraction with methanol. researchgate.net Following extraction, a variety of chromatographic techniques can be employed for purification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of flavonoids. researchgate.netnih.gov Reverse-phase columns, such as C18, are frequently used for the separation of these moderately polar compounds. nih.gov The isolation of 7-hydroxyflavone from the fermentation broth of Amycolatopsis sp. was achieved using a combination of column chromatography and HPLC. nih.gov HPLC coupled with detectors like a Diode Array Detector (DAD) for UV-Vis spectral analysis, or a Mass Spectrometer (MS) for molecular weight and fragmentation data, is particularly powerful for the characterization of flavonoids. mdpi.comresearchgate.net

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby preventing irreversible adsorption of analytes. mdpi.comresearchgate.net This method has been successfully applied to the separation of various flavonoids. For example, HSCCC was used to separate a 5,6,7,4'-tetrahydroxyflavone from the seeds of Vernonia anthelmintica. nih.gov The selection of an appropriate two-phase solvent system is critical for successful separation in HSCCC. mdpi.com

Other advanced techniques that can be applied to the isolation of 7-hydroxyflavonoids include:

Solid-Phase Extraction (SPE): Often used for sample clean-up and pre-concentration of flavonoids from crude extracts before HPLC analysis. mdpi.com

Flash Chromatography: A rapid form of preparative column chromatography that can be used for the initial fractionation of extracts. researchgate.net

Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These techniques use ultrasonic and microwave energy, respectively, to enhance the efficiency of flavonoid extraction from plant materials. mdpi.com

The following table provides an overview of advanced isolation methodologies applicable to 7-hydroxyflavanoids.

| Methodology | Principle | Application in Flavonoid Isolation |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase under high pressure. | Separation, purification, and quantification of 7-hydroxyflavone and other flavonoids. nih.govnih.gov |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support, relying on centrifugal force to retain the stationary liquid phase. | Preparative separation of flavonoids, including those with 7-hydroxylation. mdpi.comnih.gov |

| Solid-Phase Extraction (SPE) | Adsorption of analytes from a liquid sample onto a solid sorbent, followed by selective elution. | Sample clean-up and concentration of flavonoids prior to further analysis. mdpi.com |

| Flash Chromatography | Air pressure-driven preparative column chromatography for rapid separation. | Initial fractionation of crude extracts containing flavonoids. researchgate.net |

Elucidation of Biosynthetic Routes to Flavan (B184786) and Related Structures

The biosynthesis of flavonoids, including those with a 7-hydroxy substitution pattern, is a well-studied branch of the phenylpropanoid pathway. researchgate.netbiotech-asia.org This metabolic route starts with a primary metabolite and proceeds through a series of enzymatic reactions to generate the diverse array of flavonoid structures observed in nature.

Enzymatic Pathways in Plant and Microbial Systems

The biosynthesis of the flavan nucleus begins with the amino acid phenylalanine. nih.gov A series of enzymes in the general phenylpropanoid pathway convert phenylalanine into p-coumaroyl-CoA. This molecule serves as a key precursor for the flavonoid-specific pathway.

The first committed step in flavonoid biosynthesis is catalyzed by Chalcone (B49325) Synthase (CHS) . This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate. mdpi.com

The subsequent step is the stereospecific cyclization of the chalcone into a flavanone (B1672756), a reaction catalyzed by Chalcone Isomerase (CHI) . The resulting flavanone, typically naringenin, is a central intermediate from which most other flavonoid classes are derived.

The hydroxylation of the flavanone A-ring at the 7-position is a crucial step in the formation of this compound and its derivatives. While the hydroxylation at positions 3', 5', 3, 6, and 8 of the flavonoid skeleton is well-characterized and catalyzed by specific hydroxylases (cytochrome P450-dependent monooxygenases or 2-oxoglutarate-dependent dioxygenases), the enzyme specifically responsible for 7-hydroxylation is less explicitly defined in the literature. nih.gov However, the widespread occurrence of 7-hydroxylated flavonoids suggests the existence of a highly conserved enzymatic step for this modification. It is likely that a cytochrome P450 monooxygenase is responsible for this hydroxylation. Following hydroxylation, other enzymes such as reductases can act on the flavanone to produce the flavan structure. Further modifications, such as glycosylation, are catalyzed by glycosyltransferases.

Identification of Precursor Compounds and Metabolic Intermediates in Flavanoid Biosynthesis

The primary precursor for the B-ring and the C3 chain of the flavan nucleus is the amino acid phenylalanine . nih.gov The A-ring is derived from three molecules of malonyl-CoA , which is formed from acetyl-CoA.

Key metabolic intermediates in the pathway leading to this compound include:

p-Coumaroyl-CoA: Formed from phenylalanine and serves as the starter molecule for chalcone synthase. mdpi.com

Chalcones: The open-chain intermediates formed by the action of chalcone synthase. They are the direct precursors to flavanones. nih.gov

Flavanones (e.g., Naringenin): These are the products of chalcone isomerase and are central branch-point intermediates in the biosynthesis of various flavonoid classes. Naringenin itself possesses a 7-hydroxyl group.

Dihydroflavonols: Formed from flavanones by the action of flavanone 3-hydroxylase (F3H), these are key intermediates leading to flavonols and anthocyanidins. nih.gov

The hydroxylation at the 7-position is an early event in the pathway, as the common flavanone intermediate, naringenin, already possesses this feature. Subsequent enzymatic modifications then lead to the vast diversity of 7-hydroxylated flavonoids found in nature.

The following table details the key precursors and intermediates in the biosynthesis of 7-hydroxyflavanoids.

| Compound | Role in Biosynthesis |

| Phenylalanine | Primary precursor for the B-ring and C3 chain. nih.gov |

| Malonyl-CoA | Precursor for the A-ring. mdpi.com |

| p-Coumaroyl-CoA | Starter molecule for chalcone synthase. mdpi.com |

| Chalcone | Open-chain intermediate, precursor to flavanones. nih.gov |

| Naringenin (a flavanone) | Central intermediate with a 7-hydroxyl group, precursor to other 7-hydroxyflavonoids. |

Chemical Synthesis and Derivatization Strategies for 7 Hydroxyflavan

Classical and Modern Synthetic Methodologies for Flavanone (B1672756) and Flavan (B184786) Scaffolds

The construction of the fundamental flavanone and flavan frameworks relies on a combination of classical and contemporary organic synthesis techniques. One of the most common and biomimetic approaches for accessing flavanones is the base-catalyzed cyclization of 2'-hydroxychalcones. nih.gov This method mimics the natural biosynthetic pathway of flavonoids. However, this reaction can be reversible, potentially leading to racemization at the C2 position, which has spurred the development of asymmetric methods to control stereochemistry. nih.gov

Other established methods include the Baker-Venkataraman rearrangement and the Claisen-Schmidt condensation, which are foundational in flavonoid synthesis. researchgate.net Modern synthetic strategies have introduced more sophisticated approaches. For instance, flavanones can be accessed through the asymmetric hydrogenation of 2-arylchromenes, which are then oxidized to the corresponding flavanones. nih.gov These methods are broadly categorized based on their synthetic approach, including carbonylative cyclization, cyclodehydration of 1-(2-hydroxyaryl)-3-arylpropane-1,3-dione intermediates, and oxidative dehydrogenation of flavanones. researchgate.net

The synthesis of the flavan scaffold itself often proceeds from a flavanone precursor. A key transformation is the reduction of the C4-carbonyl group of a 7-hydroxyflavanone (B191499). For example, microbial transformation using Aspergillus niger can reduce the carbonyl group to yield 7-hydroxyflavan-4-ol. nih.gov Further chemical steps would be required to remove the C4-hydroxyl group to yield the this compound structure.

Regioselective Functionalization Approaches at the 7-Position and Other Sites

Achieving regioselective functionalization, particularly at the C7 position of the flavan A-ring, is crucial for synthesizing specific analogs. The hydroxyl group at the 7-position directs electrophilic aromatic substitution, but achieving selectivity can be challenging. A common strategy involves using precursors with specific substitution patterns that guide the reaction.

For instance, a novel synthesis for 6-amino-7-hydroxyflavone starts with 2′,4′-dihydroxy-5′-nitroacetophenone. mdpi.com In this precursor, the hydroxyl group that will become the 7-OH in the final flavone (B191248) is already present, and the nitro group is introduced at the adjacent position (which becomes C6). The synthesis proceeds through a 3-benzoyl-7-hydroxy-6-nitroflavone intermediate, which is then cleaved and recyclized to form 7-hydroxy-6-nitroflavone. Subsequent reduction of the nitro group affords the 6-amino-7-hydroxyflavone. mdpi.com This multi-step process demonstrates a method for introducing functionality at a specific position (C6) adjacent to the C7-hydroxyl group by starting with a pre-functionalized aromatic precursor.

Synthesis of this compound Derivatives and Analogs for Structure-Activity Relationship Studies

The synthesis of derivatives and analogs of this compound is essential for conducting structure-activity relationship (SAR) studies, which correlate chemical structure with biological function. nih.gov These studies help identify the key structural features required for a desired activity. Researchers have synthesized various derivatives by modifying the 7-hydroxy group or other positions on the flavan skeleton.

One approach involves the esterification of the hydroxyl group. Novel conjugates of 7-hydroxyflavone (B191518) have been synthesized with various fatty acids to investigate how these modifications affect cytotoxicity and antioxidant activity. researchgate.net Another strategy involves introducing entirely new heterocyclic moieties. In one study, 7-hydroxyflavone was used as a starting material to synthesize three new types of flavone derivatives containing a 1,2,4-triazole (B32235) structure to evaluate their antioxidant properties. nih.gov The results showed that while the derivatives possessed some antioxidant activity, it was lower than the standard compound, vitamin C, at the tested concentration. nih.gov

SAR analyses of larger flavonoid libraries have provided insights that can guide the synthesis of this compound analogs. Studies indicate that the presence and position of hydroxyl and methoxy (B1213986) groups are critical for neuroprotective, antioxidant, and anti-inflammatory activities. mdpi.com Specifically, a methoxy group at the C7 position and hydroxyl groups on the B-ring have been associated with enhanced anti-inflammatory and neuroprotective effects. mdpi.com

Table 1: Examples of 7-Hydroxyflavone Derivatives for SAR Studies

| Parent Compound | Derivative Type | Purpose of Synthesis | Biological Activity Investigated |

|---|---|---|---|

| 7-Hydroxyflavone | Fatty acid esters | Evaluate effect of esterification | Cytotoxicity, Antioxidant Activity researchgate.net |

| 7-Hydroxyflavone | 1,2,4-Triazole conjugates | Introduce heterocyclic moiety | Antioxidant Activity nih.gov |

| Flavonoid Scaffold | Methoxy/Hydroxy analogs | General SAR analysis | Neuroprotection, Anti-inflammatory mdpi.com |

Rational Prodrug Design Strategies and Chemical Modifications for Research Applications (e.g., based on 7,8-Dihydroxyflavone)

Rational prodrug design is a key strategy to improve the pharmaceutical properties of a promising therapeutic agent, such as its solubility, stability, or oral bioavailability. researchgate.netslideshare.net A prodrug is an inactive or less active molecule that is converted into the active parent drug within the body through enzymatic or chemical processes. researchgate.net This approach has been successfully applied to flavonoids, notably 7,8-dihydroxyflavone (B1666355) (7,8-DHF), a compound structurally related to this compound.

7,8-DHF displays significant therapeutic potential but suffers from modest oral bioavailability and a challenging pharmacokinetic profile. nih.govnih.gov To overcome these limitations, a prodrug strategy was employed. Researchers synthesized a large number of 7,8-DHF derivatives by modifying the catechol (7,8-dihydroxy) moiety with ester or carbamate (B1207046) groups. nih.govnih.gov

The design strategy involved several key criteria:

Stability: The prodrug should be stable in aqueous solutions and at room temperature for a viable shelf life. nih.gov

Selective Conversion: The ideal derivative should be stable during absorption but readily hydrolyzed to release the active 7,8-DHF in the liver or plasma. nih.gov

Permeability: The prodrug should exhibit good permeability to ensure efficient absorption. nih.gov

Through in vitro and in vivo screening, a carbamate prodrug, designated R13, was identified as the optimal candidate. nih.govnih.gov R13 demonstrated favorable pharmacokinetic characteristics, significantly increasing the half-life, oral bioavailability, and brain exposure of 7,8-DHF in animal models. nih.gov This rational design approach successfully improved the druggability of the parent flavonoid, showcasing a powerful method for enhancing the therapeutic applicability of compounds like this compound. nih.gov

Table 2: Prodrug Strategy for 7,8-Dihydroxyflavone (7,8-DHF)

| Parent Compound | Prodrug Strategy | Chemical Modification | Optimal Prodrug Identified | Improved Properties |

|---|---|---|---|---|

| 7,8-Dihydroxyflavone | Enhance oral bioavailability and pharmacokinetics | Ester or carbamate group modification on the catechol ring | R13 (a carbamate prodrug) | Increased half-life, oral bioavailability, and brain exposure of 7,8-DHF nih.govnih.gov |

Biotransformation and Biocatalysis in 7 Hydroxyflavan Research

Microbial Transformation of Flavanones to Flavanols and Flavones

Microbial biotransformation studies have extensively investigated the conversion of flavanones, including those with a 7-hydroxyl group, into flavanols and flavones. These transformations are mediated by the diverse enzymatic machinery present in microorganisms, primarily fungi from genera such as Aspergillus and Penicillium.

A significant area of research involves the microbial transformation of 7-hydroxyflavanone (B191499). For instance, Aspergillus niger strains have demonstrated the ability to reduce the carbonyl group at the C-4 position of 7-hydroxyflavanone, yielding 7-hydroxyflavan-4-ol . A. niger KB, in particular, achieved a conversion rate of 74% for this reaction over a 9-day period researchgate.netrjpbcs.comnih.gov. Another study reported that A. ochraceus 456 transformed 7-hydroxyflavanone into 5,7-dihydroxyflavan-4-ol , a product resulting from hydroxylation at the C-5 position combined with carbonyl group reduction, observed with a 12% yield nih.govresearchgate.net.

Furthermore, the conversion of 7-hydroxyflavanone to flavones has been achieved through dehydrogenation. Aspergillus niger 13/5 successfully catalyzed the dehydrogenation at the C-2 and C-3 positions of 7-hydroxyflavanone, leading to the formation of 7-hydroxyflavone (B191518) with an impressive yield of 98% researchgate.netnih.gov.

Beyond these conversions, microbial strains have also been shown to perform methylation and hydroxylation reactions on 7-hydroxyflavanone. Penicillium chermesinum 113 and various Aspergillus niger strains were capable of methylating the 7-hydroxyl group, producing 7-methoxyflavanone (B1630992) researchgate.netmdpi.com. In some cases, methylation was accompanied by hydroxylation at the B-ring, as seen with P. chermesinum 113, which produced 3′,4′-dihydroxy-7-methoxyflavanone with a 19% conversion rate, indicating combined methylation and hydroxylation activities mdpi.com.

Table 1: Microbial Transformations of 7-Hydroxyflavanone

| Microorganism | Substrate | Product(s) | Key Transformation(s) | Yield/Conversion Rate | Reference(s) |

| Aspergillus niger KB | 7-Hydroxyflavanone | This compound-4-ol | Carbonyl reduction at C-4 | 74% (after 9 days) | researchgate.netnih.gov |

| A. ochraceus 456 | 7-Hydroxyflavanone | 5,7-Dihydroxyflavan-4-ol | C-5 hydroxylation & carbonyl reduction | 12% (after 3 days) | nih.govresearchgate.net |

| Aspergillus niger 13/5 | 7-Hydroxyflavanone | 7-Hydroxyflavone | C-2/C-3 dehydrogenation | 98% | researchgate.netnih.gov |

| Penicillium chermesinum 113 | 7-Hydroxyflavanone | 7-Methoxyflavanone | O-Methylation at C-7 | 24% | researchgate.netmdpi.com |

| P. chermesinum 113 | 7-Hydroxyflavanone | 3′,4′-Dihydroxy-7-methoxyflavanone | O-Methylation (C-7) & Hydroxylation (C-3′, C-4′) | 19% | mdpi.com |

| Aspergillus niger KB / A. niger 13/5 | 7-Hydroxyflavanone | This compound-4-ol | Carbonyl group reduction | 74% (A. niger KB) | nih.gov |

| Aspergillus niger 13/5 | 7-Hydroxyflavanone | 7-Hydroxyflavone | Dehydrogenation at C-2 and C-3 | 98% | nih.gov |

Enzymatic Biotransformation of 7-Hydroxylated Flavanoids

While microbial transformations have been more extensively documented for 7-hydroxyflavanone, general enzymatic strategies are also applicable to modifying 7-hydroxylated flavonoids. Enzymes, particularly lipases, are recognized for their ability to catalyze various reactions such as acylation, which can enhance the lipophilicity and stability of flavonoids nih.govacademicjournals.org. Candida Antarctica lipase (B570770) B (CALB) is frequently cited as a highly effective enzyme for such modifications nih.govacademicjournals.org.

Enzymatic biotransformations offer significant advantages, including high chemo-, regio-, and enantioselectivity, alongside mild reaction conditions, which are often preferable to harsh chemical synthesis methods nih.gov. Although specific enzymatic studies focusing solely on this compound or its direct derivatives are less prevalent in the reviewed literature compared to microbial approaches, the principles of enzymatic modification of flavonoids, such as glycosylation and acylation, are well-established. For instance, microbial glucuronidation, mediated by enzymes from microorganisms like Streptomyces sp., can attach glucuronic acid moieties, favoring the 7-OH group of flavonoids, thereby altering their solubility and metabolic fate researchgate.net.

A study identified an enzyme from Chrysanthemum segetum petals that catalyzes the hydroxylation of flavonols and flavones at the 8-position, utilizing NADPH and FAD as cofactors. However, this specific enzyme did not accept flavanones as substrates nih.gov. This highlights the specificity of enzymatic systems and the ongoing exploration of enzymes for targeted flavonoid modifications.

Identification of Microbial Metabolites and Biotransformation Products

The identification of microbial metabolites and biotransformation products is crucial for understanding the biochemical pathways involved and for characterizing the novel compounds generated. Analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are commonly employed for monitoring reactions and elucidating the structures of the resulting metabolites nih.govresearchgate.net.

Studies on the biotransformation of 7-hydroxyflavanone have identified several key metabolites:

This compound-4-ol: Formed by carbonyl reduction at C-4 researchgate.netnih.gov.

5,7-Dihydroxyflavan-4-ol: Resulting from C-5 hydroxylation and carbonyl reduction nih.govresearchgate.net.

7-Hydroxyflavone: Produced via dehydrogenation at C-2 and C-3 researchgate.netnih.gov.

7-Methoxyflavanone: Generated through O-methylation at the 7-hydroxyl group researchgate.netmdpi.com.

3′,4′-Dihydroxy-7-methoxyflavanone: A product of methylation and hydroxylation mdpi.com.

A notable finding across several biotransformation studies is that many of the generated products exhibit enhanced antioxidant properties compared to the parent substrate, 7-hydroxyflavanone nih.govresearchgate.netznaturforsch.com. For example, 3′,4′-dihydroxy-7-methoxyflavanone demonstrated a potent antioxidant activity with an IC50 value of 6.70 μM, and 2,4-trans-5,7-dihydroxyflavan-4-ol showed an IC50 of 7.07 μM, both indicating superior free radical scavenging capabilities than the starting material znaturforsch.com. This enhancement is often attributed to structural modifications, such as the addition of hydroxyl groups or alterations in the conjugated system, which facilitate better interaction with free radicals znaturforsch.com.

Table 2: Identified Biotransformation Products of 7-Hydroxyflavanone and Their Antioxidant Activity

| Product Name | Key Transformation(s) | IC50 (μM) | Reference(s) |

| This compound-4-ol | Carbonyl reduction at C-4 | Not specified | researchgate.netnih.gov |

| 5,7-Dihydroxyflavan-4-ol | C-5 hydroxylation & carbonyl reduction | Not specified | nih.govresearchgate.net |

| 7-Hydroxyflavone | C-2/C-3 dehydrogenation | Not specified | researchgate.netnih.gov |

| 7-Methoxyflavanone | O-Methylation at C-7 | Not specified | researchgate.netmdpi.com |

| 3′,4′-Dihydroxy-7-methoxyflavanone | O-Methylation (C-7) & Hydroxylation (C-3′, C-4′) | 6.70 | mdpi.comznaturforsch.com |

| 2,4-trans-5,7-Dihydroxyflavan-4-ol | C-5 hydroxylation & carbonyl reduction | 7.07 | nih.govresearchgate.netznaturforsch.com |

Note: IC50 values indicate the concentration of the substance required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values denote higher antioxidant activity.

Compound List:

this compound

7-Hydroxyflavanone

this compound-4-ol

5,7-Dihydroxyflavan-4-ol

7-Hydroxyflavone

7-Methoxyflavanone

3′,4′-Dihydroxy-7-methoxyflavanone

Flavanols

Flavanones

Flavones

7-Hydroxylated Flavanoids

Molecular Mechanisms of Action and Biological Interactions in Vitro and Cellular Studies

Modulation of Cellular Signaling Pathways

7-Hydroxyflavan has been shown to regulate the Nuclear Factor-κB (NF-κB) signaling pathway, a crucial pathway in cellular inflammation and immune responses. frontiersin.orgnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by pro-inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. nih.gov

Studies have demonstrated that this compound can inhibit the degradation of IκBα. nih.gov This action prevents the nuclear translocation of the NF-κB p65 subunit, a key event in the activation of the NF-κB pathway. nih.govresearchgate.net By suppressing the translocation of p65, this compound effectively downregulates NF-κB activity. nih.gov This inhibitory effect on the NF-κB pathway contributes to the anti-inflammatory properties of this compound, as it leads to a reduction in the expression of pro-inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov

| Key Protein | Effect of this compound | Downstream Consequence |

| IκBα | Inhibits degradation nih.gov | Sequesters NF-κB in the cytoplasm |

| NF-κB p65 | Suppresses nuclear translocation nih.govresearchgate.net | Reduces NF-κB transcriptional activity |

The Mitogen-Activated Protein Kinase (MAPK) pathways, which include the extracellular signal-regulated kinases (ERK), p38, and c-Jun N-terminal kinases (JNK), are critical signaling cascades that regulate a wide array of cellular processes such as cell division, stress responses, and inflammation. nih.govscienceopen.com this compound has been found to modulate the activity of these MAPK pathways. nih.govnih.gov

Research indicates that this compound can inhibit the phosphorylation of ERK, p38, and JNK. nih.gov The phosphorylation of these kinases is a key step in their activation. nih.gov By inhibiting their phosphorylation, this compound effectively downregulates the MAPK signaling cascades. nih.gov This modulation of MAPK pathways is another mechanism through which this compound exerts its anti-inflammatory effects. nih.govnih.gov The regulation of the MAPK/NF-κB signaling pathway by this compound has been linked to its cardioprotective effects in myocardial ischemia/reperfusion injury models. nih.govmdpi.com

| MAPK Family | Effect of this compound | Cellular Outcome |

| ERK | Inhibition of phosphorylation nih.gov | Downregulation of ERK signaling |

| p38 | Inhibition of phosphorylation nih.gov | Downregulation of p38 signaling |

| JNK | Inhibition of phosphorylation nih.gov | Downregulation of JNK signaling |

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary cellular defense mechanism against oxidative stress. plos.orgnih.gov Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). plos.org Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, including HO-1, leading to their expression. plos.orgmdpi.com

This compound has been shown to activate the Nrf2/HO-1 pathway. plos.orgnih.gov It is suggested that this compound may bind to the Nrf2-binding domain of Keap1, which prevents the association of Keap1 with Nrf2, thereby facilitating the activation of Nrf2. plos.org This leads to the upregulation of HO-1 gene expression. plos.orgnih.gov The activation of the ERK/Nrf2/HO-1 pathway by this compound has been demonstrated to protect renal cells from nicotine-associated cytotoxicity. plos.orgmedchemexpress.com There is also evidence of crosstalk between the MAPK and Nrf2 pathways, where Nrf2 activation can be influenced by ERK signaling. vghtpe.gov.tw

| Component | Role in Pathway | Effect of this compound |

| Keap1 | Nrf2 inhibitor plos.org | Potential binding, leading to Nrf2 release plos.org |

| Nrf2 | Transcription factor for antioxidant genes plos.org | Increased nuclear translocation and activation plos.org |

| HO-1 | Antioxidant enzyme plos.org | Upregulated gene expression plos.orgnih.gov |

| ARE | DNA response element mdpi.com | Preferentially induced by this compound nih.gov |

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway is a crucial pathway for cytokine and growth factor signaling, playing a significant role in immune responses and inflammation. frontiersin.orgthermofisher.com The binding of cytokines to their receptors activates associated JAKs, which then phosphorylate STAT proteins. thermofisher.com Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes. thermofisher.com While direct studies on this compound's effect on the JAK-STAT pathway are limited, the pathway is a known target for other flavonoids. frontiersin.org

The IL-17 and TNF signaling pathways are also key players in inflammatory processes. nih.govnih.gov IL-17 and TNF-α can synergistically induce the expression of pro-inflammatory cytokines and chemokines. nih.govnih.gov Given that this compound has been shown to reduce the expression of TNF-α, it may indirectly modulate the downstream effects of TNF signaling. nih.gov

Enzyme and Receptor Interaction Studies

This compound has been identified as an inhibitor of certain protein kinases. medchemexpress.comnih.gov Protein kinases are a large family of enzymes that play critical roles in regulating a wide range of cellular processes by phosphorylating other proteins. glpbio.com

One notable target of this compound is Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis. medchemexpress.commedchemexpress.com PKM2 is preferentially expressed in cancer cells and is involved in tumor metabolism. cellphysiolbiochem.comnih.gov this compound has been shown to inhibit PKM2 with an IC₅₀ of 2.12 μM. medchemexpress.commedchemexpress.com The inhibition of PKM2 can affect the metabolic reprogramming of cancer cells. cellphysiolbiochem.com While the search results mention PIM1 kinase in the context of other compounds, specific inhibitory activity of this compound on PIM1 kinase was not detailed in the provided search results.

| Enzyme | Function | Inhibitory Activity of this compound |

| Pyruvate Kinase M2 (PKM2) | Rate-limiting enzyme in glycolysis cellphysiolbiochem.com | IC₅₀ = 2.12 μM medchemexpress.commedchemexpress.com |

| PIM1 Kinase | Serine/threonine kinase | Not specified in search results |

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Profiles

This compound has demonstrated notable inhibitory effects on key enzymes in the inflammatory pathway, specifically cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In in-vitro assays, this compound exhibited concentration-dependent inhibition of both COX-2 and 5-LOX. nih.gov The half-maximal inhibitory concentration (IC50) for COX-2 was determined to be 27 µg/mL, and for 5-LOX, it was 33 µg/mL. medchemexpress.com Computational studies further support these findings, indicating effective interactions between this compound and the binding sites of COX-2 and 5-LOX, which underlies its inhibitory activities. nih.gov This dual inhibition of COX and LOX pathways suggests a significant potential for modulating inflammatory processes.

Viral Protease Inhibition Mechanisms (e.g., Enterovirus 71 3C protease)

This compound has been identified as a potential inhibitor of the Enterovirus 71 (EV71) 3C protease (3Cpro), a critical enzyme for viral replication. nih.govnih.gov Automated docking simulations predicted that this compound could bind to the EV71 3Cpro. nih.govnih.gov Subsequent in vitro studies showed that while this compound itself did not show direct protease inhibition in the specific assay used, its phosphate (B84403) ester derivative, diisopropyl-flavon-7-yl phosphate (FIP), did inhibit EV71 3Cpro activity. nih.govnih.gov

Despite the in vitro protease inhibition results, both this compound and FIP were highly effective against EV71 in cell-based assays. nih.govnih.gov At a concentration of 50 μM, this compound was shown to inhibit the EV71 3C protease and block viral replication. medchemexpress.com It protected rhabdomyosarcoma (RD) cells from EV71 infection, with an EC50 of 19.95 μM. medchemexpress.com Furthermore, it strongly inhibited the replication of viral RNA and the formation of viral plaques in cells. nih.govnih.gov These results indicate that this compound and its derivatives may act as potent antiviral agents against EV71, potentially by targeting the 3C protease and disrupting the viral life cycle. nih.govnih.govtandfonline.com

Orphan Nuclear Receptor Binding (e.g., NR4A1)

Recent studies have shown that various flavones and hydroxyflavones can act as ligands for the orphan nuclear receptor 4A1 (NR4A1), also known as Nur77. mdpi.comnih.gov This receptor is involved in regulating genes related to cancer development. mdpi.com While a broad range of hydroxyflavones have been investigated for their binding affinity to the ligand-binding domain (LBD) of NR4A1, specific binding data for this compound is not explicitly detailed in the provided search results. mdpi.comnih.gov The studies indicate that the binding affinities (KD values) of hydroxyflavones to NR4A1 are highly variable and depend on the number and position of hydroxyl groups on the flavone (B191248) structure. mdpi.comnih.gov For instance, KD values for different hydroxyflavones ranged from 0.36 µM to 45.8 µM. mdpi.comnih.gov Although direct binding data for this compound to NR4A1 is not available, the general findings suggest that as a hydroxyflavone, it has the potential to interact with this orphan nuclear receptor. Further research is needed to determine the specific binding affinity and functional consequences of such an interaction.

Nur77, a member of the nuclear receptor family, has been shown to bind to certain anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bfl-1, and Bcl-B, thereby influencing apoptosis and autophagy. nih.gov This interaction occurs at a novel site adjacent to the well-known BH3 peptide-binding groove. nih.gov

Tyrosine Kinase Receptor Interactions (e.g., TrkB, VEGFR2)

This compound and its derivatives have been shown to interact with tyrosine kinase receptors, which are crucial in various cellular processes.

TrkB Interaction: The derivative 7,8-dihydroxyflavone (B1666355) (7,8-DHF) is a known agonist of the Tropomyosin receptor kinase B (TrkB) receptor. nih.govnih.gov It binds to the extracellular domain of TrkB, prompting its dimerization and activating downstream signaling pathways. nih.gov Molecular docking studies have explored the interaction of 7,8-DHF and other flavones with the TrkB-d5 domain. frontiersin.org While 7,8-DHF shows a notable docking score, other flavones like quercetin (B1663063) and apigenin (B1666066) also interact with the TrkB receptor. frontiersin.org The presence of a 3'-hydroxy group on the B-ring of 7,8-DHF derivatives appears to enhance TrkB stimulatory effects, whereas a 4'-hydroxy group can lead to inhibition. biorxiv.orgwikipedia.org

VEGFR2 Interaction: Flavonoids are also recognized for their inhibitory effects on the vascular endothelial growth factor receptor 2 (VEGFR2), a key regulator of angiogenesis. nih.gov Studies on halogenated flavone derivatives have highlighted the importance of the 7-hydroxyl group for antiangiogenic activity, suggesting VEGFR2 as a primary target. reading.ac.uk Molecular docking simulations have indicated that a 7-hydroxyl group, particularly in combination with other structural features, contributes to a better fit within the VEGFR2 binding pocket. reading.ac.uk For instance, certain halogenated derivatives of 7-hydroxyflavone (B191518) have been shown to suppress VEGFR2 phosphorylation. reading.ac.uk

Anti-apoptotic Protein Binding (e.g., Bcl-2)

The interaction between this compound and anti-apoptotic proteins like Bcl-2 is an area of active research, particularly in the context of cancer and neuroprotection. The anti-apoptotic Bcl-2 family proteins regulate programmed cell death, making them important therapeutic targets. nih.govthno.org

Studies have shown that some flavones can modulate the expression of Bcl-2. For example, treatments with 7,8-dihydroxyflavone (7,8-DHF), quercetin, and apigenin have been found to upregulate the anti-apoptotic protein Bcl-2 through the activation of TRKB-mediated signaling pathways. frontiersin.org This suggests an indirect mechanism where these flavones influence Bcl-2 levels via upstream signaling.

Furthermore, the orphan nuclear receptor Nur77 (NR4A1) can bind to anti-apoptotic Bcl-2 family proteins at a site distinct from the BH3-binding groove, thereby modulating apoptosis. nih.gov Given that hydroxyflavones can bind to NR4A1, it is plausible that this compound could indirectly influence Bcl-2 function through this pathway, although direct binding studies are needed for confirmation.

Antioxidant Activity and Reactive Oxygen Species Scavenging Mechanisms

This compound exhibits significant antioxidant properties, primarily through its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress. This activity is attributed to its chemical structure, particularly the presence and position of the hydroxyl group. plos.org

In cellular studies, this compound has been shown to protect rat renal proximal tubule cells from nicotine-induced cytotoxicity by reducing the production of ROS. medchemexpress.complos.org This protective effect is mediated through the activation of the ERK/Nrf2/HO-1 pathway. medchemexpress.complos.org Specifically, this compound may bind to the Nrf2-binding domain of Keap1, leading to the release and activation of Nrf2, which in turn upregulates the antioxidant enzyme heme oxygenase-1 (HO-1). plos.org

Furthermore, in HepG2 cells, treatment with this compound (50 μM for 24 hours) led to a decrease in malondialdehyde (MDA) and ROS levels, along with an increase in the levels of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). medchemexpress.com These findings underscore the capacity of this compound to bolster cellular antioxidant defenses and mitigate oxidative damage.

Free Radical Scavenging Capabilities and Kinetics

The free radical scavenging activity of hydroxyflavones, including this compound, is a key aspect of their antioxidant properties. nih.gov The ability of these compounds to donate a hydrogen atom or an electron to stabilize free radicals is influenced by their molecular structure. mdpi.com

Studies evaluating the antioxidant properties of various hydroxyflavones have highlighted that the substitution pattern of hydroxyl groups is crucial for their radical scavenging activity. nih.gov While some studies indicate that a 2',3',4'-OH substitution on the B ring is particularly important for high radical scavenger activity in the DPPH assay, 7-hydroxyflavones have been noted for their potent competitive inhibition of xanthine (B1682287) oxidase, an enzyme that generates reactive oxygen species. nih.gov It is proposed that the C-7 hydroxyl group of flavones can occupy the active site of the enzyme. nih.gov

However, other studies have reported that this compound itself does not show a significant scavenging effect against certain radicals like the superoxide anion or in the DPPH assay in some experimental setups. core.ac.uk For instance, in one study, 7-hydroxyflavone did not scavenge 1O2 up to a concentration of 1000 μM and showed no scavenging effect in a DPPH assay. core.ac.uk The antioxidant activity of flavonoids is complex and can be influenced by factors such as the specific radical species, the assay conditions, and the pH of the medium. ffhdj.comnih.gov The kinetics of free radical scavenging by flavonoids are also dependent on these factors, with the ease of electron donation often being a critical parameter. nih.gov

Interactive Data Tables

Table 1: Inhibitory Activity of this compound

Table 2: Compound Names Mentioned

Cellular Oxidative Stress Mitigation in Model Systems

This compound has demonstrated notable potential in mitigating cellular oxidative stress in various in vitro models. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is implicated in a multitude of pathological conditions. The protective effects of this compound are attributed to its ability to modulate key pathways involved in cellular antioxidant responses.

In a study utilizing rat renal proximal tubule cells (NRK-52E), this compound (at a concentration of 20 µM) was shown to counteract nicotine-induced cytotoxicity and the production of ROS. caymanchem.comnih.gov This protective mechanism is linked to the activation of the heme oxygenase-1 (HO-1) promoter, a critical enzyme in the cellular antioxidant defense system. nih.gov The induction of HO-1 by this compound suggests an indirect antioxidant activity, where the compound enhances the cell's own defense mechanisms against oxidative damage. nih.gov

The structural features of hydroxyflavones, specifically the position of the hydroxyl group, play a crucial role in their antioxidant capabilities. While some flavonoids exert direct antioxidant effects by scavenging free radicals, others, like this compound, appear to function through the transcriptional induction of antioxidant genes. nih.gov This highlights a sophisticated mechanism by which this compound helps maintain cellular redox homeostasis.

It is important to note that while this compound shows a preference for activating the HO-1 promoter, other hydroxyflavone isomers may preferentially activate different antioxidant genes, such as the mitochondrial manganese superoxide dismutase (MnSOD). nih.gov This underscores the nuanced structure-activity relationships that govern the biological effects of these compounds.

The ability of this compound to reduce ROS production and protect cells from oxidative injury positions it as a compound of interest for further investigation into its potential therapeutic applications in conditions associated with oxidative stress. caymanchem.comnih.gov

Anti-inflammatory Properties in Cellular and Pre-clinical Models

This compound has emerged as a significant modulator of inflammatory responses in various cellular and pre-clinical models. Its anti-inflammatory effects are primarily attributed to its ability to suppress the production of key inflammatory mediators and modulate signaling pathways that are central to the inflammatory cascade. mdpi.comnih.govnih.gov

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2, Interleukin-1β, Interleukin-6, Tumor Necrosis Factor-α)

In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have demonstrated that this compound dose-dependently inhibits the production of several pro-inflammatory mediators. nih.gov These include nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). caymanchem.comnih.gov The inhibition of these mediators is achieved through the downregulation of the mRNA expression of their respective synthesizing enzymes, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the genes for TNF-α and IL-6. nih.gov

Further evidence of its anti-inflammatory prowess comes from studies where this compound was shown to inhibit COX-2 and 5-lipoxygenase (5-LOX), enzymes crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.govmedchemexpress.com In pre-clinical models of chemotherapy-induced neuropathic pain, this compound administration led to a decrease in the expression of inflammatory mediators such as COX-2, TNF-α, IL-6, and interleukin-1β (IL-1β) in the spinal cord. nih.gov

The cardioprotective effects of this compound in a rat model of myocardial ischemia/reperfusion injury were also linked to its anti-inflammatory properties, specifically the inhibition of IL-1β, IL-6, and TNF-α. mdpi.com These findings collectively suggest that this compound exerts its anti-inflammatory effects by targeting multiple key components of the inflammatory response.

| Inflammatory Mediator | Model System | Effect of this compound | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | Inhibition of production | caymanchem.comnih.gov |

| Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 cells | Inhibition of production | caymanchem.comnih.gov |

| Tumor Necrosis Factor-α (TNF-α) | LPS-stimulated RAW 264.7 cells; Rat model of myocardial ischemia/reperfusion injury; Mouse model of neuropathic pain | Inhibition of production/expression | caymanchem.commdpi.comnih.govnih.gov |

| Interleukin-6 (IL-6) | LPS-stimulated RAW 264.7 cells; Rat model of myocardial ischemia/reperfusion injury; Mouse model of neuropathic pain | Inhibition of production/expression | caymanchem.commdpi.comnih.govnih.gov |

| Interleukin-1β (IL-1β) | Rat model of myocardial ischemia/reperfusion injury; Mouse model of neuropathic pain | Inhibition of production/expression | mdpi.comnih.gov |

Cellular Response Modulation and Mechanistic Investigations

This compound has been shown to modulate a variety of cellular responses, with research delving into its effects on cell survival, death, and protective mechanisms. These investigations have provided insights into the molecular pathways through which this compound exerts its biological activities.

Effects on Cell Proliferation and Apoptosis Pathways (In Vitro Models)

In the context of cancer cell lines, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis, which is a form of programmed cell death. A study on human cervical cancer HeLa cells revealed that this compound inhibited proliferation and triggered apoptosis. nih.gov The underlying mechanisms for these effects involved the induction of p21 and cleaved caspase-3/poly (ADP-ribose) polymerase (PARP)-1 expression, alongside a decrease in proliferating cell nuclear antigen (PCNA) levels. nih.gov Furthermore, it caused cell cycle arrest, leading to an accumulation of cells in the G0/G1 and G2/M phases. nih.gov

The induction of apoptosis by this compound appears to be mediated through the activation of key effector molecules in the apoptotic cascade, such as cleaved caspase-3. nih.gov The cleavage of PARP-1 is another hallmark of apoptosis that was observed following treatment with this compound. nih.gov These findings suggest that this compound can interfere with the cell cycle machinery and activate intrinsic cellular pathways leading to programmed cell death in cancer cells.

Neuroprotective Effects in Pre-clinical Disease Models (e.g., through TrkB agonism, related to 7,8-DHF)

While direct studies on this compound's neuroprotective effects via TrkB agonism are limited, the closely related compound 7,8-dihydroxyflavone (7,8-DHF) provides a strong rationale for investigating this potential. 7,8-DHF is a well-established agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for brain-derived neurotrophic factor (BDNF). mdpi.cometsu.edubiomolther.org BDNF-TrkB signaling is crucial for neuronal survival, growth, and differentiation.

7,8-DHF has demonstrated potent neuroprotective effects in various preclinical models of neurodegenerative diseases, including Parkinson's disease. mdpi.comnih.gov It has been shown to protect midbrain dopaminergic neurons from degeneration in a monkey model of Parkinson's disease. nih.gov Furthermore, 7,8-DHF has exhibited protective effects against excitotoxic and oxidative stress-induced death of retinal ganglion cells in vitro. mdpi.com These neuroprotective actions are largely attributed to its ability to mimic BDNF and activate the TrkB receptor and its downstream signaling pathways. etsu.edubiomolther.org

Given that 7,8-DHF is metabolized to 7-hydroxy-8-methoxyflavone in monkeys, it highlights the potential for related flavones, including this compound, to have metabolites with neuroprotective activity or to possess intrinsic neuroprotective properties themselves. nih.gov The structural similarity between this compound and 7,8-DHF suggests that this compound could also interact with the TrkB receptor, although likely with different potency, and thus warrants further investigation for its potential neuroprotective effects.

Antimicrobial and Antifungal Activity in Model Systems

This compound has demonstrated promising antimicrobial and antifungal properties in various model systems. Research has shown its efficacy against a range of pathogenic microorganisms, indicating its potential as a lead compound for the development of new antimicrobial agents.

In one study, this compound isolated from the actinomycete Amycolatopsis sp. HSN-02 exhibited broad-spectrum antimicrobial and antifungal activity. nih.gov This suggests that microorganisms themselves can be a source of this bioactive flavonoid.

Furthermore, synthetic derivatives of flavanones, which share the core flavan (B184786) structure with this compound, have been synthesized and screened for their antimicrobial activities. For instance, 7-benzyloxy-3',4'-methylenedioxy flavanone (B1672756), a derivative of a flavanone, showed good antibacterial and antifungal activities against selected strains. researchgate.net The presence of a hydroxyl group at the C7 position in the flavonoid structure is considered to play a role in the antibacterial activity, particularly against Gram-positive bacteria. intec.edu.do

The antimicrobial efficacy of this compound has also been demonstrated against a variety of human and plant pathogens. Studies have reported its activity against bacteria such as Shigella dysenteriae, Pseudomonas aeruginosa, Sarcina lutea, and Bacillus subtilis. researchgate.net Its antifungal activity has been observed against fungi like Penicillium sp., Aspergillus fumigatus, Aspergillus niger, Candida albicans, and Colletotrichum gloeosporioides. researchgate.net

The mechanism of action of flavonoids as antimicrobial agents is thought to involve the disruption of microbial cell membranes. intec.edu.do The lipophilicity of flavonoids is a key factor influencing their inhibitory activity against Gram-positive bacteria. intec.edu.do

| Microorganism | Type | Activity of this compound/Related Compounds | Reference |

|---|---|---|---|

| Shigella dysenteriae | Gram-negative Bacteria | Antibacterial activity observed with related flavanones. | researchgate.net |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Antibacterial activity observed with related flavanones. | researchgate.net |

| Sarcina lutea | Gram-positive Bacteria | Antibacterial activity observed with related flavanones. | researchgate.net |

| Bacillus subtilis | Gram-positive Bacteria | Antibacterial activity observed with related flavanones. | researchgate.net |

| Penicillium sp. | Fungus | Antifungal activity observed with related flavanones. | researchgate.net |

| Aspergillus fumigatus | Fungus | Antifungal activity observed with related flavanones. | researchgate.net |

| Aspergillus niger | Fungus | Antifungal activity observed with related flavanones. | researchgate.net |

| Candida albicans | Fungus | Antifungal activity observed with related flavanones. | researchgate.net |

| Colletotrichum gloeosporioides | Fungus | Antifungal activity observed with related flavanones. | researchgate.net |

| Enterovirus 71 (EV71) | Virus | Inhibited replication in infected RD cells. | caymanchem.com |

Interaction with Biological Macromolecules (e.g., Human Serum Albumin)

7-Hydroxyflavanone (B191499), a derivative of this compound, has been the subject of spectroscopic studies to understand its interaction with human serum albumin (HSA), the most abundant protein in blood plasma. artes-biotechnology.bizmdpi.com This interaction is crucial as it can influence the bioavailability and distribution of the compound within the body.

Spectroscopic analysis, including fluorescence, electronic absorption, and circular dichroism, has revealed significant insights into the binding of 7-hydroxyflavone (a related flavone) to HSA. nih.gov Upon binding to HSA, the neutral 7-hydroxyflavone molecule is predominantly converted to its anionic form through proton abstraction. nih.gov This interaction leads to a notable enhancement in the fluorescence intensity, anisotropy, and lifetime of the molecule. nih.gov

The binding of flavonoids, in general, to HSA is influenced by the number and position of hydroxyl groups on their A and B rings, which can affect binding affinities through the formation of hydrogen bonds. brieflands.com The interaction between flavonoids and HSA can lead to quenching of the intrinsic fluorescence of HSA's tryptophan residues, further indicating binding near this site. brieflands.com

Table 1: Binding Characteristics of 7-Hydroxyflavone with Human Serum Albumin

| Parameter | Value | Reference |

| Binding Constant (K) | 9.44 x 10⁴ M⁻¹ | nih.gov |

| Gibbs Free Energy (ΔG) | -28.33 kJ/mol | nih.gov |

| Estimated Distance to Trp-214 | 23.6 Å | nih.gov |

| Primary Binding Site | Proximal to Tryptophan-214 (between subdomains IIA and IIIA) | nih.gov |

In Vitro Metabolic Fate and Biotransformation Pathways

The in vitro metabolism of this compound and its derivatives has been investigated using microbial transformation models, which often mimic mammalian metabolism. These studies reveal several key biotransformation pathways, including O-methylation, hydroxylation, reduction of the carbonyl group, and dehydrogenation.

Microbial transformation of racemic 7-hydroxyflavanone by various fungal strains, such as those from the genera Aspergillus and Penicillium, has yielded a range of metabolites. researchgate.netmdpi.com For instance, Penicillium chermesinum 113 was found to convert 7-hydroxyflavanone into 7-methoxyflavanone (B1630992) through methylation. mdpi.com This same strain could also produce 3′,4′-dihydroxy-7-methoxyflavanone, indicating both methylation and hydroxylation reactions. mdpi.com

Aspergillus ochraceus 456 and Aspergillus niger KB are capable of reducing the carbonyl group of 7-hydroxyflavanone to produce 2,4-cis-7-hydroxyflavan-4-ol. semanticscholar.org Furthermore, A. ochraceus can also induce hydroxylation at the C-5 position. researchgate.net In contrast, Aspergillus niger 13/5 primarily catalyzes the dehydrogenation of 7-hydroxyflavanone at the C-2 and C-3 positions, resulting in the formation of 7-hydroxyflavone with a high conversion rate. semanticscholar.org

The primary metabolic pathways for flavonoids in general involve glucuronidation and sulfation. scholaris.cavup.sk While specific data on this compound is limited, studies on similar flavonoids like 7-hydroxycoumarin show that glucuronidation is a significant metabolic route. nih.gov Sulfation at the C-7 position is also a common metabolic transformation for flavonoids. nih.gov For example, 6-hydroxyflavanone (B191495) can be metabolized to flavanone 6-sulfate and 6-hydroxyflavanone 7-sulfate by Cunninghamella blakesleeana. jst.go.jp

These biotransformation reactions highlight the diverse metabolic fate of this compound derivatives, leading to the formation of various metabolites with potentially altered biological activities.

Table 2: In Vitro Biotransformation of 7-Hydroxyflavanone by Microbial Strains

| Microbial Strain | Substrate | Major Metabolite(s) | Transformation Pathway(s) | Reference |

| Penicillium chermesinum 113 | 7-Hydroxyflavanone | 7-Methoxyflavanone | O-methylation | mdpi.com |

| 3′,4′-Dihydroxy-7-methoxyflavanone | O-methylation, Hydroxylation | mdpi.com | ||

| Aspergillus ochraceus 456 | 7-Hydroxyflavanone | 2,4-cis-7-Hydroxyflavan-4-ol | Carbonyl reduction | semanticscholar.org |

| 2,4-trans-5,7-Dihydroxyflavan-4-ol | Carbonyl reduction, Hydroxylation | semanticscholar.org | ||

| Aspergillus niger KB | 7-Hydroxyflavanone | 2,4-cis-7-Hydroxyflavan-4-ol | Carbonyl reduction | semanticscholar.org |

| Aspergillus niger 13/5 | 7-Hydroxyflavanone | 7-Hydroxyflavone | Dehydrogenation | semanticscholar.org |

Structure Activity Relationship Sar and Computational Studies of 7 Hydroxyflavan and Analogs

Correlative Analysis of Hydroxyl Group Position and Functional Activity

The position and number of hydroxyl groups on the flavanoid skeleton are critical determinants of their biological efficacy, particularly their antioxidant and other pharmacological activities nih.govmdpi.comresearchgate.netmdpi.com. Studies have indicated that hydroxyl substitution at the 7-position of the A-ring, often in conjunction with other hydroxyl groups on the B-ring (e.g., 3', 4', or 5'), plays a significant role in modulating these activities nih.govmdpi.comnih.gov. For instance, the presence of hydroxyl groups on ring B, especially in a ortho-dihydroxy (catechol) arrangement, is frequently associated with enhanced antioxidant potential due to their ability to readily donate hydrogen atoms or electrons researchgate.netmdpi.com. Furthermore, hydroxyl groups at positions 5 and 7 of the A-ring are often found to be essential for certain biological activities, such as anti-MRSA or neuroprotective effects nih.govnih.gov. While research often examines a broader range of hydroxylated flavanoids, the specific 7-hydroxy substitution pattern, as seen in 7-hydroxyflavan and its derivatives like 7-hydroxyflavone (B191518) and 7-hydroxyflavanone (B191499), is consistently highlighted for its contribution to molecular recognition and biological function nih.govmdpi.com.

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking simulations are a powerful computational tool used to predict the binding affinity and mode of small molecules to biological targets, providing insights into their potential therapeutic mechanisms. Studies involving 7-hydroxy flavone (B191248) and related compounds have demonstrated their ability to interact with various protein targets. Notably, 7-hydroxy flavone has shown promising binding affinity to the anti-apoptotic Bcl-2 protein, with an estimated free energy of binding of -6.3 kcal/mol nih.govresearchgate.net. This interaction suggests a potential role for 7-hydroxy flavone as an anticancer agent by targeting proteins involved in cell survival pathways nih.govresearchgate.net.

Beyond Bcl-2, flavanoids, including those with hydroxyl substitutions, have been investigated for their interactions with other critical viral targets. For example, docking studies have explored the binding of various flavanoids to SARS-CoV-2 proteins such as the main protease (Mpro) and the spike protein, revealing potential inhibitory activities frontiersin.orgresearchgate.netnih.gov. These simulations help identify key residues involved in binding and provide a basis for understanding how structural features, like the 7-hydroxyl group, influence target engagement frontiersin.orgnih.gov.

Table 1: Molecular Docking Results for 7-Hydroxy Flavone Analogs

| Compound | Target Protein | Binding Free Energy (kcal/mol) | Reference |

| 7-Hydroxy flavone | Anti-apoptotic Bcl-2 | -6.3 | nih.govresearchgate.net |

| Quercetin (B1663063) | RSK2 | -9.40 | plos.org |

| Kaempferol | RSK2 | -8.86 | plos.org |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Complementary to molecular docking, molecular dynamics (MD) simulations provide a dynamic view of ligand-protein interactions, assessing the stability of the complex over time and revealing conformational changes. MD simulations for flavanoid-protein complexes have consistently shown that stable interactions, characterized by low Root Mean Square Deviation (RMSD) values, are crucial for effective inhibition or modulation of protein function frontiersin.orgnih.govmdpi.com.

For instance, studies on flavanoids targeting viral proteins like SARS-CoV-2 Mpro have indicated that stable protein-ligand complexes can be maintained during simulations, with average RMSD values typically falling within the range of 1.47–2.14 Å frontiersin.org. Similarly, MD simulations for other biological targets have demonstrated that compounds forming stable complexes with the protein exhibit low RMSD values, often around 2 Å mdpi.com. These simulations help to confirm the binding poses predicted by docking and provide insights into the persistence of these interactions, which is vital for drug development nih.govresearchgate.netfrontiersin.orgnih.gov. The analysis of Root Mean Square Fluctuation (RMSF) further elucidates the flexibility of specific residues within the complex, contributing to a comprehensive understanding of binding stability frontiersin.orgnih.gov.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method widely employed to investigate the electronic structure, molecular geometry, and reactivity of chemical compounds. DFT calculations have been instrumental in understanding the fundamental properties of flavanoids, including this compound and its derivatives nih.govmdpi.commdpi.com.

For 7-hydroxy flavone, DFT studies have confirmed its optimized geometry, identifying it as a global minimum on the potential energy surface (PES) and analyzing its Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MESP) maps nih.gov. These calculations provide a detailed understanding of the molecule's electron distribution and potential sites of reactivity. Furthermore, studies on related compounds like 7-hydroxyflavanone have utilized time-dependent DFT (TD-DFT) to investigate their photophysical properties, such as absorption and emission spectra, and to determine dipole moments in both ground and excited states nih.gov. Such analyses are crucial for understanding how the electronic configuration, influenced by the hydroxyl group at the 7-position, dictates molecular behavior and potential interactions mdpi.commdpi.comnih.gov. DFT has also been used to explore the antiradical activity of flavones and flavonols by analyzing molecular structures, electron delocalization, and the energetics of hydrogen atom transfer mechanisms mdpi.com.

Table 2: DFT-Calculated Properties for 7-Hydroxyflavanone

| Property | Solvent | Value | Reference |

| Dipole Moment (Ground State) | Acetonitrile | 2.72 D | nih.gov |

| Dipole Moment (Ground State) | Ethanol | 2.70 D | nih.gov |

| Dipole Moment (Ground State) | Methanol | 2.71 D | nih.gov |

| Dipole Moment (Excited State) | Acetonitrile | 4.24 D | nih.gov |

| Dipole Moment (Excited State) | Ethanol | 4.21 D | nih.gov |

| Dipole Moment (Excited State) | Methanol | 4.23 D | nih.gov |

| Molar Extinction Coefficient | Acetonitrile | 11.6 × 10³ M⁻¹cm⁻¹ (at 270 nm) | nih.gov |

| Molar Extinction Coefficient | Ethanol | 11.2 × 10³ M⁻¹cm⁻¹ (at 277 nm) | nih.gov |

| Molar Extinction Coefficient | Methanol | 12.0 × 10³ M⁻¹cm⁻¹ (at 275 nm) | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes mathematical relationships between the chemical structure of molecules and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts conicet.gov.arnih.gov. While specific QSAR models developed explicitly for this compound were not extensively detailed in the reviewed literature, QSAR studies on related flavonoid compounds have demonstrated high predictive accuracy, with reported cross-validation coefficients (Q²) often exceeding 0.50 and regression coefficients (R²) reaching up to 0.95 nih.govimist.ma.

These models typically utilize various molecular descriptors, such as topological, electronic, and physicochemical properties, to correlate with observed biological effects conicet.gov.arresearchgate.net. For example, studies on other classes of bioactive molecules have achieved significant predictive power for anticancer activity nih.gov and other biological endpoints imist.madiva-portal.org. The application of QSAR to flavanoids, including those with hydroxyl substitutions, holds considerable promise for identifying novel compounds with enhanced efficacy and for optimizing existing structures for specific therapeutic targets nih.gov. Future research could focus on developing robust QSAR models specifically for this compound and its analogs to predict their bioactivity across various biological systems.

Spectroscopic and Photophysical Properties Analysis for Structure-Function Insights

Spectroscopic techniques, such as UV-Vis absorption, fluorescence, and NMR spectroscopy, are essential for characterizing the structure and elucidating the photophysical properties of compounds like this compound and its derivatives nih.govmdpi.com. These properties are intrinsically linked to their molecular structure and can provide insights into their potential functions and interactions.

Studies on 7-hydroxyflavanone and 7-hydroxyflavone have characterized their absorption and emission spectra in various solvents, revealing solvent-dependent shifts (solvatochromism) nih.govmdpi.com. For 7-hydroxyflavanone, emission spectra typically show a maximum around 360-370 nm, depending on the solvent nih.gov. The molar extinction coefficients have also been determined, providing quantitative measures of light absorption nih.gov. Furthermore, quantum chemical calculations, such as TD-DFT, complement experimental spectroscopic data by providing theoretical insights into electronic transitions and molecular orbitals involved in these processes nih.govmdpi.com. Analysis of these spectral characteristics, including dipole moments and their changes upon excitation, helps in understanding the electronic redistribution within the molecule and its response to the environment, which can correlate with biological activity nih.govmdpi.com.

Table 3: Spectroscopic Properties of 7-Hydroxyflavanone

| Property | Solvent | Value | Reference |

| Emission Maxima | Acetonitrile | ~360 nm | nih.gov |

| Emission Maxima | Ethanol | ~370 nm | nih.gov |

| Emission Maxima | Methanol | ~370 nm | nih.gov |

| Molar Extinction Coefficient | Acetonitrile | 11.6 × 10³ M⁻¹cm⁻¹ (at 270 nm) | nih.gov |

| Molar Extinction Coefficient | Ethanol | 11.2 × 10³ M⁻¹cm⁻¹ (at 277 nm) | nih.gov |

| Molar Extinction Coefficient | Methanol | 12.0 × 10³ M⁻¹cm⁻¹ (at 275 nm) | nih.gov |

Compound List:

this compound

7-Hydroxy flavone

7-Hydroxyflavanone

Flavanoids

Flavanols

Flavanones

Flavones

Flavonols

Bcl-2 protein

SARS-CoV-2 Mpro

SARS-CoV-2 Spike Protein

RSK2

Quercetin

Kaempferol

Advanced Analytical and Spectroscopic Characterization of 7 Hydroxyflavan

Electron Paramagnetic Resonance (EPR) for Radical Scavenging Studies

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful analytical technique uniquely suited for the detection and characterization of species possessing unpaired electrons, such as free radicals nih.gov. Its high sensitivity allows for the detection of radicals even at very low concentrations nih.gov. In the study of antioxidant activity, EPR, often coupled with spin trapping techniques, plays a crucial role in identifying short-lived radical intermediates and quantifying the radical scavenging capacity of compounds like flavonoids ljmu.ac.ukresearchgate.netjst.go.jpmdpi.com.

Mechanism of EPR in Radical Scavenging Studies

Radical scavenging involves the ability of a compound to neutralize reactive oxygen species (ROS) or other free radicals. Many biologically relevant radicals, such as hydroxyl radicals (•OH) or superoxide (B77818) anions (O₂•⁻), are highly reactive and have very short lifetimes, making their direct detection challenging ljmu.ac.uk. Spin trapping is a widely employed strategy to overcome this limitation. In this method, a spin trap molecule (e.g., α-phenyl-t-butylnitrone (PBN) or 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO)) reacts with the short-lived radical to form a more stable radical adduct ljmu.ac.ukresearchgate.net. These stable spin adducts exhibit characteristic EPR spectra, including specific hyperfine coupling constants and g-values, which allow for the identification of the original radical species and the structure of the adduct ljmu.ac.ukresearchgate.netmdpi.com.

The radical scavenging activity of a compound is assessed by monitoring the decrease in the EPR signal intensity of a generated radical (or its spin adduct) in the presence of the test compound. This decrease is directly proportional to the compound's ability to scavenge the radicals researchgate.netacs.org. For instance, studies have used the Fenton reaction (Fe(II) + H₂O₂) to generate hydroxyl radicals, which are then trapped by DMPO to form the DMPO-•OH adduct, characterized by a specific EPR spectrum ljmu.ac.ukmdpi.com. The presence of an antioxidant, such as a flavonoid, competes with DMPO for the hydroxyl radicals, leading to a reduction in the DMPO-•OH signal intensity ljmu.ac.ukmdpi.com.

EPR Applications in Flavonoid Antioxidant Research

EPR spectroscopy has been extensively utilized to investigate the antioxidant mechanisms of various flavonoids. For example:

Studies on flavonols like quercetin (B1663063) and myricetin (B1677590) have shown the formation of semiquinone radicals or DMPO-•OH adducts, providing insights into their radical trapping capabilities ljmu.ac.ukresearchgate.net.

Research on catechins, major components of tea, has employed EPR spin trapping to measure their scavenging activity against methoxy (B1213986) radicals, demonstrating that compounds with gallate groups, such as epigallocatechin gallate (EGCG) and epicatechin-3-gallate (B1197462) (ECG), exhibit higher antiradical activity researchgate.netacs.orgnih.gov.

Kaempferol has been studied using quantitative EPR spin trapping in a Fenton reaction system, revealing that its coordination with Cu(II) ions significantly suppresses the formation of hydroxyl, superoxide, and methyl radicals mdpi.com.

Other studies have used EPR to detect flavonoid-derived radicals, such as carbonyl carbon-centered radicals during oxidation, or semiquinone radicals from catechol moieties mdpi.comnih.gov.

Specific Studies on 7-Hydroxyflavan

While EPR spectroscopy coupled with spin trapping is a well-established method for evaluating the radical scavenging activity of flavonoids, specific research findings and detailed data tables detailing the application of this technique to This compound were not identified in the literature search. Studies on related compounds, such as 7-hydroxyflavone (B191518) or other di- and tri-methoxyflavones, have focused on different antioxidant assays like DPPH or ABTS, or investigated other aspects of their biological activity nih.govresearchgate.netnih.govresearchgate.net. However, the direct application of EPR for characterizing the radical scavenging mechanisms of this compound remains an area not extensively documented in the provided search results. The principles and methodologies demonstrated for other flavonoids would be directly applicable to this compound should such studies be undertaken.

Compound List

this compound

Quercetin

Myricetin

Epicatechin

Epicatechin-3-gallate

Allocatechin

Epigallocatechin-3-gallate

Kaempferol

7-Hydroxyflavone

7,8-Dihydroxyflavone (B1666355)

7-Hydroxy-5,6,4'-trimethoxyflavone

Ferulic acid

Chrysin

Tectochrysin

Galangin

Isalpinin

Pinostrobin

Pinobanksin

Pinobanksin-3-acetate

Caffeic acid ester

Diacetylcaffeic acid ester

Luteolin

Fisetin

Rutin

Eriodictyol

Taxifolin

Catechin

Wedelolactone

Ellagic Acid

Ellagic Acid Peracetate

Curcumin

Demethoxycurcumin (Dmc)

Bisdemethoxycurcumin (Bdmc)

Tetrahydrocurcumin (THC)

Hexahydrocurcumin (HHC)

Octahydrocurcumin (OHC)

Nitric oxide radical (NO)

Hydroxyl radical (HO•)

Superoxide anion radical (O₂•⁻)

1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH)

Galvinoxyl

Methoxy radical (CH₃O•)

Future Research Directions and Translational Potential Conceptual and Non Clinical

Development of Novel 7-Hydroxyflavan Derivatives with Tailored Bioactivity Profiles

Future research endeavors aim to synthesize and evaluate novel derivatives of this compound, modifying its chemical structure to achieve specific and enhanced bioactivity profiles. Studies on related flavanones, such as pinocembrin (B1678385) (5,7-dihydroxyflavanone), have shown that structural variations, like halogenation, can lead to improved antimicrobial activity nih.gov. Similarly, the synthesis of flavone (B191248) derivatives with various aryl functional groups and combinations with other compounds like gallic acid has been explored to assess their anticancer, antioxidant, and anti-inflammatory effects scielo.br. Research into flavanols has also indicated that hydroxyl group substitutions at specific positions, such as C-5 and C-7 on ring A and C-3' on ring B, are crucial for antioxidant and anti-inflammatory activities mdpi.com. By systematically altering the substitution patterns on the this compound backbone, researchers can create libraries of compounds with potentially optimized properties for targeted therapeutic applications. For instance, studies on apigenin (B1666066) analogues have shown that hydroxyl substitutions at positions 4', 5, and 7 can yield a variety of derivatives with differing binding affinities to target proteins researchgate.net. This approach allows for the fine-tuning of lipophilicity, hydrogen bonding capabilities, and steric properties to maximize efficacy against specific biological targets researchgate.net.

Elucidation of Unexplored Molecular Targets and Pathways of Action

A significant area for future research involves uncovering the precise molecular targets and cellular pathways through which this compound exerts its biological effects. While studies have indicated that 7-hydroxyflavone (B191518) (a closely related compound) can alleviate myocardial ischemia/reperfusion injury by modulating inflammation and the MAPK/NF-κB signaling pathway, reducing inflammatory cytokines (IL-1β, IL-6, TNF-α) and apoptotic factors, while enhancing antioxidant levels mdpi.com. Similarly, 7-hydroxyflavone has been shown to attenuate chemotherapy-induced neuropathic pain by targeting inflammatory pathways, including the inhibition of COX-2, TNF-α, IL-6, IL-1β, and NF-κB nih.gov. Understanding these interactions at a molecular level is critical for developing targeted therapies. For example, the anti-inflammatory effects of flavonoids are often linked to their ability to inhibit key enzymes and signaling pathways involved in immune responses, such as the NF-κB pathway medsciencegroup.us. Identifying specific protein targets and the downstream signaling cascades influenced by this compound will pave the way for rational drug design and a deeper understanding of its physiological roles.

Advanced Computational Modeling for Predictive Research and Drug Design